Dichloro(1,10-phenanthroline)palladium(II)
Overview
Description
Dichloro(1,10-phenanthroline)palladium(II) is a chemical compound with the molecular formula C12H8Cl2N2Pd . It is used as a catalyst for various reactions including carbonylation of alkyl nitrites, arylation reactions, multiple acetylene insertions under Sonogashira reaction protocol, cross-coupling reactions of pyridine carboxylic acid chlorides with alkylzinc reagents, and hydrophosphinylation of alkenes and alkynes .
Synthesis Analysis
While specific synthesis methods for Dichloro(1,10-phenanthroline)palladium(II) were not found, 1,10-Phenanthroline derivatives are commonly used ligands for organic synthesis. A practical synthesis of polysubstituted unsymmetric 1,10-phenanthroline compounds was developed based on the palladium-catalyzed oxidative cross coupling reaction of C (sp2)–H/C (sp3)–H bonds .Molecular Structure Analysis
The molecular weight of Dichloro(1,10-phenanthroline)palladium(II) is 357.53 . The SMILES string representation is Cl[Pd]Cl.c1cnc2c(c1)ccc3cccnc23 .Chemical Reactions Analysis
Dichloro(1,10-phenanthroline)palladium(II) is suitable for various types of reactions including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction .Physical And Chemical Properties Analysis
Dichloro(1,10-phenanthroline)palladium(II) is a solid substance . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Photoredox Catalysis in Sonogashira C-C Cross-Coupling Reactions
A study by Dissanayake et al. (2019) demonstrated the use of a BODIPY-functionalized dichloro(1,10-phenanthroline)palladium(II) complex as an efficient photoredox catalyst. This catalyst was employed in Sonogashira C-C cross-coupling reactions, achieving yields up to 92% under visible light at room temperature (Dissanayake et al., 2019).
Photocatalytic Degradation of Organic Pollutants
Sh et al. (2014) synthesized a photocatalyst by supporting dichloro(1,10-phenanthroline-5,6-dione) palladium(II) complex on SBA-15 silica. This catalyst showed enhanced photocatalytic efficiency compared to the pure complex in the degradation of organic pollutants like 2,4-dichlorophenol (Sh et al., 2014).
Biological Activity of Palladium Complexes
Lapshin and Magdysyuk (2009) investigated the structure of a biologically active binuclear palladium complex containing 1,10-phenanthroline. They determined its crystal structure and discussed its relevance in biological applications (Lapshin & Magdysyuk, 2009).
Catalysis in Polyketone Synthesis
Durand et al. (2006) explored the use of cationic palladium complexes, including those with 1,10-phenanthroline ligands, as catalysts in CO/vinyl arene polyketones synthesis. The study identified correlations between the electron density on palladium and the catalytic activity of the complexes (Durand et al., 2006).
Quantitative Precipitation of Palladium
Ryan and Fainer (1949) reported that palladium can be precipitated quantitatively with 1,10-phenanthroline from palladous chloride solutions. This method allows for the selective precipitation of palladium in the presence of other platinum metals (Ryan & Fainer, 1949).
Ligands in Heck Reaction
Cabri et al. (1993) conducted mechanistic studies on the use of 1,10-phenanthroline derivatives as palladium ligands in the Heck reaction. This work provided insights into factors influencing the coordination of unsaturated systems onto palladium complexes (Cabri et al., 1993).
Safety And Hazards
properties
IUPAC Name |
dichloropalladium;1,10-phenanthroline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2.2ClH.Pd/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAISFRMWCCXCG-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.Cl[Pd]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2Pd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloro(1,10-phenanthroline)palladium(II) | |
CAS RN |
14783-10-9 | |
Record name | (SP-4-2)-Dichloro(1,10-phenanthroline-κN1,κN10)palladium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14783-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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